molecular formula C14H12 B15443340 2-(Cyclopropylidenemethyl)naphthalene CAS No. 68854-50-2

2-(Cyclopropylidenemethyl)naphthalene

Cat. No.: B15443340
CAS No.: 68854-50-2
M. Wt: 180.24 g/mol
InChI Key: YSFUGFQKGLJUTA-UHFFFAOYSA-N
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Description

2-(Cyclopropylidenemethyl)naphthalene is a specialized organic compound with the molecular formula C13H12 and a molecular weight of approximately 168.23 g/mol. This molecule features a naphthalene core linked to a highly strained methylenecyclopropane unit, making it a valuable building block in synthetic organic chemistry, particularly for constructing complex polycyclic frameworks. Its primary research application is as a key precursor in gold-catalyzed cycloisomerization reactions. These reactions are a powerful tool for assembling carbocyclic compounds with high complexity under mild conditions . Specifically, substrates like 2-(Cyclopropylidenemethyl)naphthalene can undergo selective 7- exo-dig cyclizations, enabling the divergent synthesis of polycyclic scaffolds that contain synthetically challenging tricyclic bridgehead carbon centers (TBCCs) . Such structures are privileged motifs in medicinal chemistry, as the incorporation of sp3-hybridized carbons helps explore novel chemical space for the development of new clinical candidates with high potency and selectivity . The reactivity of this compound is driven by the release of ring strain in the cyclopropane moiety. The choice of gold catalyst and reaction temperature allows researchers to steer the reaction pathway toward distinct polycyclic products, demonstrating significant utility in methodology development and the synthesis of architecturally complex molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

68854-50-2

Molecular Formula

C14H12

Molecular Weight

180.24 g/mol

IUPAC Name

2-(cyclopropylidenemethyl)naphthalene

InChI

InChI=1S/C14H12/c1-2-4-14-10-12(9-11-5-6-11)7-8-13(14)3-1/h1-4,7-10H,5-6H2

InChI Key

YSFUGFQKGLJUTA-UHFFFAOYSA-N

Canonical SMILES

C1CC1=CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Thermal and Chemical Stability

Table 2: Stability and Functional Outcomes

Compound Thermal Stability Key Stability Findings
2-(Cyclopropylidenemethyl)naphthalene Moderate (decomposes under electrolysis) Forms methoxy derivatives and dimers
CF₃-NDI High (stable up to 300°C) Exhibits α-phase (kinetic) and β-phase (thermodynamic)
2-Methylnaphthalene Low (volatile, metabolized) Rapid hepatic oxidation to epoxides
  • Cyclopropylidenemethyl vs. Fluorinated NDIs : NDIs with CF₃ side chains show superior thermal stability for semiconductor applications, while cyclopropylidenemethyl derivatives undergo electrolysis-driven transformations .

Toxicological and Metabolic Profiles

Table 3: Toxicity Data

Compound Toxicity Profile Metabolic Pathways
2-Methylnaphthalene Respiratory toxicity (rodent models) CYP2A5-mediated oxidation
Naphthalene Hemolytic anemia, cataracts (humans) Epoxide formation
2-(Cyclopropylidenemethyl)naphthalene No published data Likely cytochrome P450-mediated
  • Its metabolic fate may resemble naphthalene but requires validation.

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